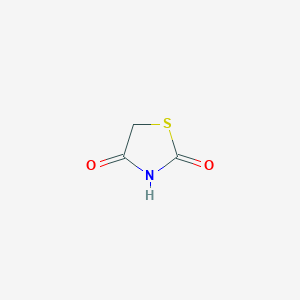

2,4-Thiazolidinedione

Vue d'ensemble

Description

2,4-Thiazolidinedione is a heterocyclic compound containing a five-membered ring with nitrogen and sulfur atoms. It is known for its significant role in various biological activities, including its use as a pharmaceutical intermediate. The compound has garnered attention due to its diverse pharmacological properties, such as antihyperglycemic, anticancer, antibacterial, and antiviral activities .

Synthetic Routes and Reaction Conditions:

Knoevenagel Condensation: This method involves the reaction of thiazolidine-2,4-dione with aldehydes in the presence of a base, typically using deep eutectic solvents like choline chloride and N-methylurea.

Reduction Reactions: Thiazolidine-2,4-dione derivatives can also be synthesized by reducing the corresponding nitro compounds using hydrogen gas and a palladium on carbon catalyst.

Industrial Production Methods: Industrial production often employs the Knoevenagel condensation method due to its efficiency and the ability to produce high yields of the desired product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .

Types of Reactions:

Oxidation: Thiazolidine-2,4-dione can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas and palladium on carbon are frequently used for reduction reactions.

Substitution: Various alkylating agents and nucleophiles are used for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized thiazolidinedione derivatives.

Reduction Products: Amine-substituted thiazolidinediones.

Substitution Products: Functionalized thiazolidinedione derivatives with diverse biological activities.

Applications De Recherche Scientifique

Antidiabetic Properties

TZD derivatives are primarily recognized for their efficacy in managing type 2 diabetes mellitus. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and glucose uptake in tissues. Recent studies have demonstrated that novel TZD derivatives exhibit improved potency and reduced side effects compared to traditional TZDs like rosiglitazone and pioglitazone. For instance, compounds synthesized in recent research showed PPAR-γ trans-activation values of up to 78.9%, indicating significant potential for glycemic control while mitigating adverse effects such as weight gain and edema .

Anticancer Activity

Emerging research indicates that TZD derivatives possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. Various studies have reported that specific TZD compounds can inhibit the growth of cancer cell lines through mechanisms involving PPAR-γ activation and modulation of signaling pathways associated with cell survival and proliferation . For example, a study demonstrated that certain synthesized TZDs exhibited strong cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial and Anti-inflammatory Effects

TZDs have also been investigated for their antimicrobial properties against a range of pathogens, including bacteria and fungi. Their anti-inflammatory effects are attributed to the modulation of inflammatory cytokines and pathways involved in chronic inflammation . Notably, some derivatives have shown promising results in inhibiting the growth of resistant bacterial strains, highlighting their potential as novel antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of TZD derivatives is crucial for optimizing their therapeutic efficacy. Recent studies have focused on modifying the TZD scaffold to enhance its biological activity while reducing toxicity. The incorporation of various substituents has been shown to affect PPAR-γ activation and other biological activities significantly .

| Compound | PPAR-γ Activation (%) | IC50 (μM) | Therapeutic Potential |

|---|---|---|---|

| Compound 2g | 73.4 | 0.16 | Antidiabetic |

| Compound 3e | 78.9 | 0.03 | Antidiabetic |

| Compound 4b | - | 0.16 | Antimicrobial |

Case Studies

Several case studies illustrate the effectiveness of TZD derivatives in clinical settings:

-

Case Study 1: Enhanced Insulin Sensitivity

In a clinical trial involving patients with type 2 diabetes, a novel TZD derivative demonstrated significant improvements in insulin sensitivity and glycemic control compared to traditional therapies, with fewer side effects reported . -

Case Study 2: Anticancer Efficacy

A series of synthesized TZD compounds were evaluated for their anticancer properties against breast cancer cell lines, showing substantial inhibition of cell proliferation and induction of apoptosis through PPAR-γ mediated pathways .

Future Perspectives

The ongoing exploration of TZD derivatives continues to reveal new therapeutic potentials beyond diabetes management. Future research is expected to focus on:

- Developing more selective PPAR-γ agonists with minimized side effects.

- Investigating the role of TZDs in other metabolic disorders.

- Exploring combination therapies utilizing TZDs for enhanced efficacy against cancer.

Mécanisme D'action

2,4-Thiazolidinedione exerts its effects primarily through the activation of peroxisome proliferator-activated receptors gamma (PPARγ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation . The compound also inhibits cytoplasmic Mur ligases, contributing to its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Thiazolidine-2,4-dione: Shares a similar core structure but differs in its substitution pattern.

Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic agent.

Pioglitazone: Another thiazolidinedione derivative with antihyperglycemic properties.

Uniqueness: 2,4-Thiazolidinedione is unique due to its ability to undergo various chemical modifications, leading to a wide range of biologically active derivatives. Its versatility in synthetic chemistry and broad spectrum of pharmacological activities make it a valuable compound in both research and industrial applications .

Activité Biologique

2,4-Thiazolidinedione (TZD) is a heterocyclic compound that has garnered significant attention in pharmacology due to its diverse biological activities, particularly in the treatment of metabolic disorders such as diabetes. This article provides a comprehensive overview of the biological activity of TZD, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

The structure of this compound consists of a five-membered ring containing sulfur and nitrogen atoms, with carbonyl groups at positions 2 and 4. This unique configuration allows TZD to interact with various biological targets, primarily the peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ plays a crucial role in improving insulin sensitivity and regulating glucose metabolism.

Key Mechanisms:

- Antidiabetic Activity : TZDs enhance insulin sensitivity in adipose tissue by activating PPAR-γ, leading to increased glucose uptake and reduced blood sugar levels .

- Antimicrobial Action : TZDs inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

- Antioxidant Activity : These compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant effects .

Antidiabetic Effects

TZDs are primarily known for their role as antidiabetic agents. Clinical studies have demonstrated their efficacy in managing type 2 diabetes by lowering blood glucose levels and improving insulin sensitivity. For instance, pioglitazone and rosiglitazone are well-studied TZDs that have been approved for clinical use .

Anti-inflammatory Properties

Recent research indicates that TZD treatment can modulate inflammatory responses. A study involving dairy goats showed that TZD administration improved the innate immune response to induced subclinical mastitis, suggesting its potential in veterinary medicine .

Antimicrobial Activity

The antimicrobial potential of TZD derivatives has been explored extensively. Certain analogues have shown promising activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis .

Recent Research Findings

Recent studies have highlighted the multifaceted therapeutic potential of TZD derivatives:

Case Studies

- Veterinary Application : A study on dairy goats demonstrated that treatment with this compound significantly increased myeloperoxidase levels and improved responses to intramammary infections without affecting leukocyte phagocytosis or insulin levels. This indicates a potential role for TZDs in managing mastitis in livestock .

- Diabetes Management : Clinical trials involving pioglitazone have shown significant reductions in HbA1c levels among patients with type 2 diabetes. However, concerns regarding side effects such as weight gain and edema remain prevalent in the clinical discourse surrounding TZDs .

Propriétés

IUPAC Name |

1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBPZXTWZATXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39131-10-7 (potassium) | |

| Record name | 2,4-Thiazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5040623 | |

| Record name | Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2295-31-0 | |

| Record name | Thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Thiazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-thiazolidinedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11898 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-THIAZOLIDINEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Thiazolidinedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-THIAZOLIDINEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA68LXK93C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 2,4-thiazolidinedione itself can interact with various targets like adenylate kinase [], its derivatives, especially those classified as thiazolidinediones (TZDs), are known to act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ) [, , ]. PPARγ activation by TZDs leads to downstream effects such as enhanced insulin sensitivity, improved glucose uptake, and modulation of lipid metabolism [, , , ]. This mechanism is particularly relevant in the context of type 2 diabetes mellitus [, , , , ].

ANone: The provided research papers primarily focus on the synthesis and biological evaluation of this compound derivatives, leaving material compatibility and stability under various conditions largely unaddressed. More research focusing on these aspects would be needed to provide a comprehensive answer.

A: The research papers provided do not focus on the catalytic properties of this compound. Instead, they highlight its role as a building block for synthesizing biologically active compounds, particularly antidiabetic agents [, , , , , ].

A: Computational chemistry plays a crucial role in understanding the structure-activity relationships of this compound derivatives. Researchers employ molecular docking studies to predict binding interactions with targets like PTP-1B, an enzyme implicated in insulin resistance []. 3D-QSAR studies, combined with molecular docking, help identify key pharmacophoric features for improved potency and selectivity against PTP-1B []. Quantum chemical calculations, utilizing methods like B3LYP with different basis sets, provide insights into electronic and geometrical features relevant to the activity of 5-substituted this compound derivatives, including those with antineurodegenerative potential []. Furthermore, QSAR models, developed using techniques like MLR, correlate molecular descriptors with biological activity, aiding in the design of novel α-glucosidase inhibitors [].

ANone: The SAR of this compound derivatives is extensively explored, particularly in the context of antidiabetic and anticancer activity. Researchers have found that:

- Substitutions at the 5-position: Introducing a naphthalene ring at the 5-position, linked via a sulfonyl group, enhances antihyperglycemic activity compared to other groups like p-alkoxyphenyl []. This modification led to the development of potent analogs like AY-31,637, comparable to ciglitazone in efficacy [].

- Modifications to the linker: Replacing the sulfonyl linker with thio, methylene, oxy, or sulfinyl groups in 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones resulted in decreased antihyperglycemic activity, highlighting the importance of the sulfonyl group [].

- Benzoxazole derivatives: Incorporating a benzoxazole ring into the structure, specifically 2-arylmethyl- and 2-(heteroarylmethyl)benzoxazole derivatives, significantly increased hypoglycemic potency compared to known TZDs like ciglitazone, troglitazone, and pioglitazone [].

- ω-(Heterocyclylamino)alkoxybenzyl substituents: Introducing these substituents at the 5-position yielded potent antihyperglycemic agents []. Specifically, the benzoxazole derivative 49 exhibited strong insulin sensitization, and modifications led to the identification of the lead compound 37, an aminopyridine with enhanced selectivity and reduced adverse effects on blood hemoglobin [].

- Chromane derivatives: Troglitazone analogs, specifically 5-[4-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2yl-methoxy)-benzylidene]-2,4-thiazolidinedione (2-TG), retained the ability to repress cyclin D1 in breast cancer cells despite being inactive on PPARγ []. This discovery highlights the potential to dissociate PPARγ activation from cyclin D1 ablation for anticancer therapies []. Further modifications led to the development of 5-[4-(6-allyoxy2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-2,4-thiazolidinedione, a more potent analog for cyclin D1 repression and growth inhibition in MCF-7 cells [].

- N-substitution: Incorporating various alkyl groups at the nitrogen atom of this compound yielded potent α-glucosidase inhibitors, with compounds A-12 and A-14 showing significant activity in both in vitro and in vivo models []. These modifications hold promise for developing new antidiabetic agents targeting α-glucosidase [].

A: Research on this compound and its derivatives exemplifies cross-disciplinary collaboration between organic chemistry, medicinal chemistry, pharmacology, and computational chemistry. The development of novel this compound-based therapeutic agents requires expertise in synthetic organic chemistry to create new derivatives [, , , , , , , , , , , , , , , , , , , , , , ]. Medicinal chemists then evaluate the biological activity of these compounds using in vitro assays and in vivo models [, , , , , , , , , , , , , , , , ]. Computational tools, such as molecular docking and QSAR modeling, guide the design process by predicting potential interactions with target proteins and SAR [, , , , ]. This multidisciplinary approach has been crucial in advancing our understanding of this compound's therapeutic potential and developing novel drugs for diseases like diabetes and cancer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.